molecular formula C9H20O4 B13854427 4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol

4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol

Cat. No.: B13854427
M. Wt: 192.25 g/mol
InChI Key: RRJUSVGPWWSQNW-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features an ethoxyethoxy group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol typically involves the protection of hydroxyl groups using ethoxyethoxy groups. One common method involves the reaction of 2-methyl-1,2-butanediol with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxyethoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethoxyethoxy)-4-vinylbenzene
  • 1-(1-Ethoxyethoxy)-pentane
  • 2-Substituted 3-iodobenzofurans

Uniqueness

4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

4-(1-ethoxyethoxy)-2-methylbutane-1,2-diol

InChI

InChI=1S/C9H20O4/c1-4-12-8(2)13-6-5-9(3,11)7-10/h8,10-11H,4-7H2,1-3H3

InChI Key

RRJUSVGPWWSQNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCC(C)(CO)O

Origin of Product

United States

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